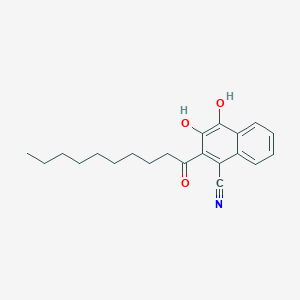![molecular formula C14H10ClN3 B14542508 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl- CAS No. 61934-15-4](/img/structure/B14542508.png)
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl- is a heterocyclic compound that features a fused pyrrole and imidazole ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl- typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of iminopyrrolidines with α-phenacyl bromides in acetonitrile, followed by heating in acetic anhydride . Another method includes a sequential three-component one-pot reaction of isatin, malononitrile, and hydantoin derivatives catalyzed by triethylamine in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and cyano groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the activity of enzymes or receptors involved in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with a similar indole ring system, such as indole-3-acetic acid.
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and histamine.
Uniqueness
1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 2-chloro-1-methyl-6-phenyl- is unique due to its fused pyrrole and imidazole ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in synthetic chemistry and drug discovery.
Properties
CAS No. |
61934-15-4 |
|---|---|
Molecular Formula |
C14H10ClN3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-chloro-1-methyl-6-phenylpyrrolo[1,2-a]imidazole-7-carbonitrile |
InChI |
InChI=1S/C14H10ClN3/c1-17-13(15)9-18-8-12(11(7-16)14(17)18)10-5-3-2-4-6-10/h2-6,8-9H,1H3 |
InChI Key |
FYQXBYXXYYKEGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C1=C(C(=C2)C3=CC=CC=C3)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


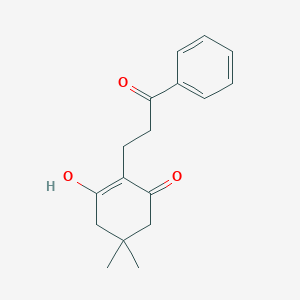
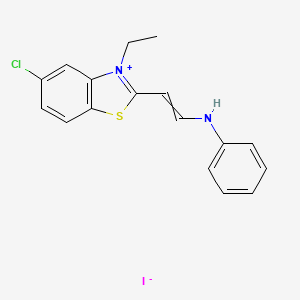
![Morpholine, 4-(1-methylethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14542443.png)
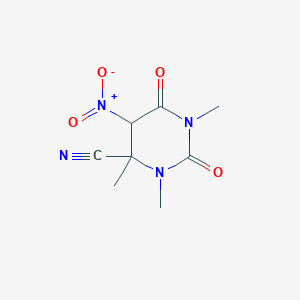
![4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14542460.png)

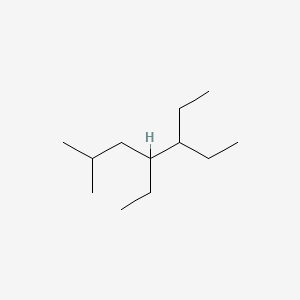
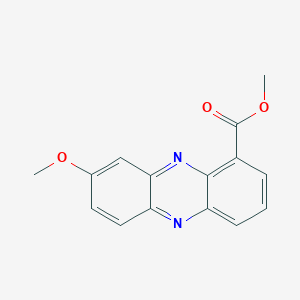
![N-{4-[2-(6-Methyl-1,3-benzothiazol-2-yl)ethenyl]phenyl}-N'-phenylurea](/img/structure/B14542473.png)
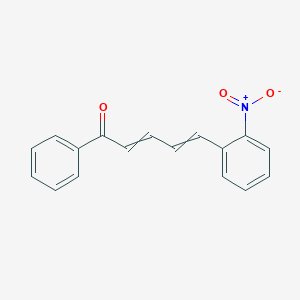

![3-{Methyl[3-(pyrrolidin-1-YL)propyl]amino}propan-1-OL](/img/structure/B14542506.png)
![(Pentafluorophenyl)[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]methanone](/img/structure/B14542509.png)
